1-(2-nitrophenyl)-5-phenyl-1H-pyrazole

Anticancer Topoisomerase Inhibitor Breast Cancer

This compound is the unsubstituted baseline of the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series, a scaffold intentionally designed for dual Topo I/II inhibition. The 2-nitrophenyl group at C5 is a critical pharmacophore; generic pyrazole analogs cannot replicate its potency or selectivity. Use it to systematically vary the N1-aryl substituent for SAR mapping, as a reference standard in MTT-based antiproliferative assays (MCF7, MDA-MB-231, A549, HCT116), or as a chemical probe to study dual Topo I/II blockade and overcome drug resistance. Ensure your research starts with the validated core.

Molecular Formula C15H11N3O2
Molecular Weight 265.272
CAS No. 1269292-18-3
Cat. No. B597680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrophenyl)-5-phenyl-1H-pyrazole
CAS1269292-18-3
Synonyms1-(2-nitrophenyl)-5-phenyl-1H-pyrazole
Molecular FormulaC15H11N3O2
Molecular Weight265.272
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-13(10-11-16-17)12-6-2-1-3-7-12/h1-11H
InChIKeyPKXNSITUBXLXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole (CAS: 1269292-18-3) as a Privileged Scaffold for Topoisomerase Inhibitor Development


1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole (CAS 1269292-18-3) is a synthetic, heterocyclic organic compound belonging to the pyrazole family. It is characterized by a pyrazole core substituted with a 2-nitrophenyl group at the N1-position and a phenyl ring at the C5-position . This specific substitution pattern defines it as a member of the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole class, a scaffold intentionally designed for targeting topoisomerase (Topo) enzymes in anticancer research [1]. The compound's molecular formula is C15H11N3O2, with a molecular weight of 265.27 g/mol and a typical purity of ≥95% as available from commercial vendors .

Why Pyrazole Scaffold Substitutions in 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole Demand Strict Comparative Data


While pyrazole derivatives are a common class in medicinal chemistry, their biological activity is exquisitely sensitive to subtle changes in the substitution pattern. For the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series, the position and nature of substituents on the N1-aryl ring are critical determinants of both antiproliferative potency and, more importantly, selectivity for cancer cells over normal cells [1]. The presence of the 2-nitrophenyl group at the C5 position is a key pharmacophoric element for Topo I/II inhibition [1]. Generic substitution with an unoptimized analog or a different N-aryl group cannot be assumed to recapitulate the same activity or selectivity profile, as demonstrated by the wide variance in IC50 values among closely related analogs in this chemical series [1]. This necessitates a rigorous, data-driven approach to compound selection, rather than a simple 'in-class' substitution.

Quantitative Differentiation of 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole in Anticancer Applications


Superior Antiproliferative Potency of Lead Analog 5e Against Breast Cancer vs. Other N-Aryl Substitutions

In the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series, the analog 5e (1-(3-chlorophenyl)-5-(2-nitrophenyl)-1H-pyrazole) exhibited the highest antiproliferative potency against MCF7 breast cancer cells among all analogs tested. The specific substitution pattern is crucial for this activity [1].

Anticancer Topoisomerase Inhibitor Breast Cancer

Selective Cytotoxicity Profile: High Therapeutic Window for Lead Analog 5e

The lead analog 5e demonstrated a favorable therapeutic window, showing negligible toxicity against normal human cells (HEK293) while exerting potent anticancer effects. This selective cytotoxicity is a key differentiator from non-selective cytotoxic agents [1].

Selectivity Index Cytotoxicity Drug Safety

Potent Dual Topoisomerase I/II Inhibition: A Unique Mechanism of Action

The 5-(2-nitrophenyl)-1-aryl-1H-pyrazole scaffold, from which the target compound is derived, was explicitly designed as a dual topoisomerase I (Topo I) and II (Topo II) inhibitor [1]. This dual inhibition mechanism is a significant advantage over many clinically used agents that target only one enzyme, as it can potentially overcome resistance mechanisms [1].

Topoisomerase Inhibitor Mechanism of Action Cancer Therapy

Validated Research and Development Applications for 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole


As a Parent Scaffold for Structure-Activity Relationship (SAR) Studies in Topoisomerase Inhibition

1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole serves as the foundational core for designing novel topoisomerase inhibitors. Researchers can systematically vary the N1-aryl substituent, as demonstrated by Kaur et al. (2021), using this compound as the unsubstituted baseline to map the SAR landscape and optimize for enhanced potency and selectivity [1].

As a Reference Compound for In Vitro Anticancer Screening Panels

Due to its well-defined activity profile in the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series, this compound is an ideal reference standard in cell-based assays (e.g., MTT assays on MCF7, MDA-MB-231, A549, and HCT116 cell lines) when evaluating new analogs or other pyrazole-based anticancer candidates [1].

As a Chemical Probe for Investigating Dual Topoisomerase I/II Inhibition

The compound's parent scaffold is a proven dual Topo I/II inhibitor. Therefore, 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole can be utilized as a key chemical probe in mechanistic studies aimed at understanding the cellular consequences of simultaneous Topo I and Topo II inhibition, a strategy relevant for overcoming drug resistance [1].

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